molecular formula C16H19N3O2S B12168793 6-[4-(methylsulfanyl)phenyl]-2-(morpholin-4-ylmethyl)pyridazin-3(2H)-one

6-[4-(methylsulfanyl)phenyl]-2-(morpholin-4-ylmethyl)pyridazin-3(2H)-one

Cat. No.: B12168793
M. Wt: 317.4 g/mol
InChI Key: ATRJIZTYLJAHGV-UHFFFAOYSA-N
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Description

6-[4-(methylsulfanyl)phenyl]-2-(morpholin-4-ylmethyl)pyridazin-3(2H)-one is a compound belonging to the pyridazinone family Pyridazinones are known for their diverse biological activities, making them significant in pharmaceutical research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(methylsulfanyl)phenyl]-2-(morpholin-4-ylmethyl)pyridazin-3(2H)-one typically involves the interaction of 6-phenylpyridazinone with cyclic secondary amines through a Mannich reaction . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or acetic acid to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors for efficient production.

Chemical Reactions Analysis

Types of Reactions

6-[4-(methylsulfanyl)phenyl]-2-(morpholin-4-ylmethyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

6-[4-(methylsulfanyl)phenyl]-2-(morpholin-4-ylmethyl)pyridazin-3(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-[4-(methylsulfanyl)phenyl]-2-(morpholin-4-ylmethyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[4-(methylsulfanyl)phenyl]-2-(morpholin-4-ylmethyl)pyridazin-3(2H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of a methylsulfanyl group and a morpholin-4-ylmethyl group makes it a versatile compound for various applications.

Properties

Molecular Formula

C16H19N3O2S

Molecular Weight

317.4 g/mol

IUPAC Name

6-(4-methylsulfanylphenyl)-2-(morpholin-4-ylmethyl)pyridazin-3-one

InChI

InChI=1S/C16H19N3O2S/c1-22-14-4-2-13(3-5-14)15-6-7-16(20)19(17-15)12-18-8-10-21-11-9-18/h2-7H,8-12H2,1H3

InChI Key

ATRJIZTYLJAHGV-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CN3CCOCC3

Origin of Product

United States

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